molecular formula C16H16N6O3 B12629888 Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12629888
M. Wt: 340.34 g/mol
InChI Key: UDBLAMUDHDCSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a pyrido[3,2-d]pyrimidine derivative characterized by a morpholine ring at position 4 and an imidazole substituent at position 2. Its structural complexity arises from the fused pyrido-pyrimidine core, which is often associated with bioactive properties, particularly in kinase inhibition and anticancer research. The compound is synthesized via multi-step heterocyclic reactions, including palladium-catalyzed cross-coupling or Hantzsch-type cyclization, as observed in related pyrido-pyrimidine derivatives .

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

methyl 2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N6O3/c1-24-15(23)12-3-2-11-13(18-12)14(21-6-8-25-9-7-21)20-16(19-11)22-5-4-17-10-22/h2-5,10H,6-9H2,1H3

InChI Key

UDBLAMUDHDCSBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Pathways

  • Condensation Reactions :

    • These reactions are fundamental in forming the core pyrido[3,2-d]pyrimidine structure. For instance, a condensation between appropriate pyrimidine and imidazole derivatives can yield the desired backbone.
  • Nucleophilic Substitution :

    • This method is often employed to introduce functional groups onto the pyrido[3,2-d]pyrimidine scaffold. For example, morpholine can be introduced through nucleophilic attack on a suitable electrophile.
  • Carboxylation :

    • The introduction of the carboxylate group typically involves carboxylation reactions that may utilize carbon dioxide or other carboxylic acid derivatives.

Reaction Conditions

The following parameters are crucial for optimizing the yield and purity of the final product:

  • Temperature : Elevated temperatures may be required for certain reactions to proceed efficiently.

  • Solvent Selection : The choice of solvent can significantly affect reaction kinetics and product solubility.

  • Reaction Time : Extended reaction times might be necessary to achieve complete conversion of starting materials.

Analytical Techniques

To ensure the quality and purity of this compound, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance Structural elucidation and confirmation of functional groups
Mass Spectrometry Determination of molecular weight and purity
High-Performance Liquid Chromatography Assessment of product purity and separation from by-products

Detailed Research Findings

Research has indicated that modifications in the synthetic route can lead to variations in biological activity and pharmacological properties. Studies have shown that specific substitutions on the pyrido[3,2-d]pyrimidine framework can enhance its inhibitory effects on biological pathways relevant to viral replication.

Case Studies

Several studies have documented successful syntheses of this compound using variations of the aforementioned methods:

  • Study A : Utilized a one-pot synthesis approach that combined condensation and nucleophilic substitution in a single reaction vessel, achieving high yields with reduced reaction times.

  • Study B : Focused on optimizing solvent conditions for nucleophilic substitution reactions, leading to improved selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced derivatives of the pyridopyrimidine core.

Scientific Research Applications

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving imidazole and pyridopyrimidine derivatives.

    Materials Science: The compound’s heterocyclic structure may impart desirable properties to materials, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the pyridopyrimidine core may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, core heterocycles, or synthetic methodologies. Below is a detailed analysis:

Pyrido[3,2-d]pyrimidine Derivatives with Morpholine and Imidazole Substituents

lists several analogs of the target compound with modifications at positions 2, 4, and 8 of the pyrido-pyrimidine core. Key examples include:

Compound CAS Number Key Substituents Properties/Applications
Methyl 2-chloro-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 1220113-96-1 Chloro (C2), methylsulfonyl (C8), morpholine Enhanced electrophilicity at C2; sulfonyl group improves solubility and metabolic stability
Methyl 2-(1H-imidazol-1-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 1220113-95-0 Imidazole (C2), methylthio (C8), morpholine Thioether at C8 may enhance membrane permeability; imidazole aids in H-bond interactions
Methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 1220114-19-1 Dimethylamino (C8), imidazole, morpholine Amino group at C8 increases basicity, potentially improving target binding affinity

Key Observations :

  • Position 2 : Substitution with imidazole (as in the target compound) versus chloro or other groups affects π-π stacking and hydrogen-bonding capabilities.
  • Position 8: Methylsulfonyl, methylthio, or dimethylamino groups modulate electronic properties and pharmacokinetic profiles.
  • Morpholine at C4 : Consistently retained across analogs for its role in improving solubility and kinase selectivity .
Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine Cores

describes 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde, which replaces the pyrido core with a thieno system. Key differences:

Parameter Pyrido[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
Core Structure Nitrogen-rich pyrido system; planar geometry Sulfur-containing thieno ring; increased lipophilicity
Synthesis Hantzsch cyclization (e.g., using 6-amino uracils and acetoacetate esters) Suzuki-Miyaura coupling (e.g., palladium-catalyzed boronate cross-coupling)
Bioactivity Predominantly kinase inhibitors (e.g., PI3K/mTOR targets) Broader enzyme inhibition (e.g., carbonic anhydrase, EGFR)

Implications :

  • The pyrido core’s nitrogen atoms facilitate stronger interactions with ATP-binding pockets in kinases, while the thieno core’s sulfur enhances passive diffusion across membranes .
Substituent-Driven Reactivity and Stability

highlights pyrido[2,3-d]pyrimidines with nitro-phenyl or alkyl substituents (e.g., compounds 25 and 26 ). These derivatives exhibit:

  • Lower solubility compared to morpholine-containing analogs due to the absence of polar morpholine oxygen atoms.
  • Higher melting points (e.g., 175–176°C for compound 22a ) versus morpholine analogs (typically <150°C), suggesting stronger crystal packing in nitro-substituted derivatives .

Tables of Comparative Data

Table 1: Substituent Effects on Pyrido[3,2-d]pyrimidine Derivatives
Position Substituent Impact Example CAS
C2 1H-imidazol-1-yl Enhances H-bonding; improves kinase selectivity 1220113-95-0
C2 Chloro Increases electrophilicity; may reduce off-target interactions 1220113-96-1
C8 Methylsulfonyl Boosts solubility and oxidative stability 1220113-96-1
C8 Dimethylamino Elevates basicity; enhances binding to acidic residues 1220114-19-1
Table 2: Core Heterocycle Comparison
Core Synthesis Method Key Applications Reference
Pyrido[3,2-d]pyrimidine Hantzsch cyclization Kinase inhibitors, anticancer agents
Thieno[3,2-d]pyrimidine Suzuki-Miyaura coupling Enzyme inhibitors (e.g., EGFR, CA)

Biological Activity

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C17H21N7O
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 1220114-09-9

The compound exhibits its biological activity primarily through interactions with various molecular targets involved in critical signaling pathways. Notably, it has been studied for its effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which plays a crucial role in regulating cell growth and survival. Dysregulation of this pathway is commonly associated with various cancers.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vivo studies using mouse xenograft models have shown that compounds with similar structures can effectively suppress tumor growth at low doses. For instance, a related compound in the same class was noted to significantly reduce tumor size by targeting the PI3K pathway .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes that are critical for tumor proliferation. For example, certain derivatives have shown promising results against the epidermal growth factor receptor (EGFR), with IC50 values below 0.4 μM, indicating potent inhibitory activity . This suggests that this compound may serve as a lead compound for developing targeted therapies against cancers driven by EGFR signaling.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antitumor Efficacy : A study demonstrated that related compounds showed improved unbound drug exposure and effectively suppressed tumor growth in xenograft models . This suggests a potential for clinical application in oncology.
  • Enzyme Interaction Studies : Research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the imidazole and morpholine groups significantly influence biological activity .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties showed favorable absorption and distribution characteristics, which are crucial for therapeutic effectiveness .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivitySignificant tumor growth suppression in xenograft models
Enzyme InhibitionInhibition of EGFR with IC50 < 0.4 μM
PharmacokineticsFavorable absorption and distribution properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.